molecular formula C12H12N2O5S B2362875 5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2097857-93-5

5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2362875
CAS No.: 2097857-93-5
M. Wt: 296.3
InChI Key: OMQWBTYKODKDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-oxa-5-azabicyclo[221]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps. One common approach starts with the preparation of the 2-oxa-5-azabicyclo[2.2.1]heptane core. This can be achieved using 4R-hydroxy-l-proline as a starting material, which undergoes a series of reactions including protection, cyclization, and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzoxazole ring or the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may be explored for its potential as a drug candidate, particularly in targeting specific biological pathways.

    Industry: Its applications in materials science could include the development of new polymers or advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or modulating the activity of enzymes or receptors. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-5-azabicyclo[2.2.1]heptane: This compound serves as a core structure for many derivatives, including the one .

    Baclofen: A drug with a similar bicyclic structure used as a muscle relaxant.

    Pregabalin: Another drug with structural similarities, used to treat neuropathic pain.

Uniqueness

5-(2-oxa-5-azabicyclo[221]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one is unique due to its combination of the bicyclic core with the benzoxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c15-12-13-10-4-9(1-2-11(10)19-12)20(16,17)14-5-8-3-7(14)6-18-8/h1-2,4,7-8H,3,5-6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQWBTYKODKDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.